1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
Description
This compound is a urea derivative featuring a 3-methoxyphenylmethyl group and a cyclohexyl-1,2,4-oxadiazole moiety substituted with a pyrazine ring. Its molecular formula is C₁₆H₁₈N₆O₃, with a molecular weight of 342.35 g/mol . The structure combines a urea scaffold—known for hydrogen-bonding capabilities—with a rigid cyclohexyl-oxadiazole-pyrrole system, which may enhance target selectivity and metabolic stability.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-29-16-7-5-6-15(12-16)13-24-20(28)26-21(8-3-2-4-9-21)19-25-18(27-30-19)17-14-22-10-11-23-17/h5-7,10-12,14H,2-4,8-9,13H2,1H3,(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBASNBREMKKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with urea backbones and heterocyclic substituents. Key structural variations include:
- Heterocyclic core : 1,2,4-oxadiazole vs. thiazole, triazole, or morpholine.
- Substituents : Electron-donating (e.g., methoxy) vs. electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings.
- Cyclohexyl vs. piperazine/piperidine rings : Influences lipophilicity and conformational flexibility.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocyclic Core Impact: The target compound’s 1,2,4-oxadiazole core is associated with metabolic stability and hydrogen-bond acceptor capacity, contrasting with thiazole-based analogs (e.g., 11l) that may exhibit higher polarity due to sulfur atoms .
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) in compounds like 11b (534.2 g/mol) and 11d (534.1 g/mol) correlate with higher yields (83–88%) and enhanced bioactivity in kinase assays . The target’s 3-methoxy group may reduce electrophilicity but improve solubility.
- Pyrazine substituents (Target, ) enable π-π interactions with aromatic residues in enzyme active sites, a feature absent in phenyl-substituted analogs like 14 .
Cyclohexyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
